

# Technical Guide: Discovery and Synthesis of Compound M084 (Osimertinib)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | M084     |           |
| Cat. No.:            | B1675827 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

## **Introduction and Discovery**

Osimertinib (formerly AZD9291) is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca.[1] Its discovery was driven by a critical unmet need in the treatment of non-small cell lung cancer (NSCLC).[2][3] While first and second-generation EGFR-TKIs like gefitinib and erlotinib were effective in patients with EGFR-sensitizing mutations (e.g., exon 19 deletions or L858R mutation), most patients eventually developed resistance.[2][3][4] The most common mechanism of acquired resistance, accounting for approximately 60% of cases, is the emergence of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[4][5][6]

The drug discovery program that led to Osimertinib was initiated in 2009 with the goal of developing an inhibitor that could selectively and irreversibly target the T790M mutant form of EGFR while sparing the wild-type (WT) version of the receptor.[2][7] Sparing WT-EGFR was a key objective to reduce the dose-limiting toxicities, such as skin rash and diarrhea, commonly associated with earlier-generation TKIs.[3][4] Through a structure-driven design process, a mono-anilino-pyrimidine compound was identified that could form a covalent bond with the Cysteine-797 residue in the ATP-binding site of EGFR.[4][8] This covalent interaction leads to irreversible inhibition.[9][10] The program rapidly progressed, identifying the clinical candidate in under three years and achieving its first FDA approval in November 2015.[2][7]



#### **Mechanism of Action**

Osimertinib functions as an irreversible inhibitor of EGFR by covalently binding to the Cysteine-797 residue within the ATP-binding pocket of the kinase domain.[4][10] It is highly selective for EGFR harboring both TKI-sensitizing mutations (e.g., Exon 19 deletion, L858R) and the T790M resistance mutation.[4][9][11] In contrast, it has significantly lower activity against wild-type EGFR, which accounts for its improved safety profile compared to earlier generation TKIs.[1][4]

By blocking the ATP-binding site, Osimertinib inhibits the autophosphorylation of the EGFR receptor, which is the critical first step in the activation of downstream signaling cascades.[5][9] This blockade effectively shuts down key pathways responsible for cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[5][10][12]



Click to download full resolution via product page

**Caption:** Osimertinib's mechanism of action on the EGFR signaling pathway.

## **Quantitative Data**



## In Vitro Potency and Selectivity

Osimertinib demonstrates high potency against clinically relevant EGFR mutations while maintaining a significant selectivity margin over wild-type EGFR.

| Cell Line | EGFR Mutation<br>Status     | IC50 (nM) | Reference |  |
|-----------|-----------------------------|-----------|-----------|--|
| PC-9      | Exon 19 deletion            | 23        | [13]      |  |
| H1975     | L858R + T790M               | 4.6       | [13]      |  |
| PC-9ER    | Exon 19 deletion +<br>T790M | 166       | [13]      |  |
| LoVo      | Wild-Type                   | 493.8     | [14]      |  |

## **Pharmacokinetic Properties**

Pharmacokinetic data from human studies at the recommended 80 mg once-daily dose.

| Parameter                   | Value                                        | Reference   |
|-----------------------------|----------------------------------------------|-------------|
| T <sub>max</sub> (Median)   | 6 hours                                      | [1]         |
| Mean Half-life (t1/2)       | 48 hours                                     | [1][15]     |
| Oral Clearance (CL/F)       | 14.3 L/hr                                    | [1][15]     |
| Volume of Distribution (Vd) | 918 L                                        | [1]         |
| Plasma Protein Binding      | 95%                                          | [1]         |
| Metabolism                  | Primarily via CYP3A4/5                       | [1][16][17] |
| Excretion                   | 68% in feces, 14% in urine                   | [1][15]     |
| Active Metabolites          | AZ7550, AZ5104 (circulate at ~10% of parent) | [1][16]     |

## **Clinical Efficacy (FLAURA Trial)**



Summary of key efficacy endpoints from the FLAURA Phase III trial, which compared first-line Osimertinib to first-generation TKIs (gefitinib or erlotinib) in patients with EGFR-mutated advanced NSCLC.

| Endpoint                               | Osimertinib | Comparator<br>(Gefitinib or<br>Erlotinib) | Hazard Ratio<br>(95% CI) | Reference |
|----------------------------------------|-------------|-------------------------------------------|--------------------------|-----------|
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months                               | 0.46 (0.37-0.57)         | [18]      |
| Median Overall<br>Survival (OS)        | 38.6 months | 31.8 months                               | 0.80 (0.64-1.00)         | [18]      |
| Objective<br>Response Rate<br>(ORR)    | 80%         | 76%                                       | -                        | [5]       |
| Median Duration of Response            | 17.2 months | 8.5 months                                | -                        | [5]       |

# **Experimental Protocols**Synthesis of Osimertinib

The following is a representative, multi-step synthesis protocol adapted from the literature.[19] [20][21]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osimertinib in EGFR-Mutated Lung Cancer: A Review of the Existing and Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osimertinib effective treatment of NSCLC with activating EGFR mutations after progression on EGFR tyrosine kinase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osimertinib Wikipedia [en.wikipedia.org]
- 8. tianmingpharm.com [tianmingpharm.com]
- 9. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 10. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 11. tagrissohcp.com [tagrissohcp.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Pharmacokinetic and dose-finding study of osimertinib in patients with impaired renal function and low body weight PMC [pmc.ncbi.nlm.nih.gov]
- 16. Population pharmacokinetics and exposure-response of osimertinib in patients with non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]



- 17. Exposure—Response Analysis of Osimertinib in Patients with Advanced Non-Small-Cell Lung Cancer [mdpi.com]
- 18. Osimertinib: A Review in Previously Untreated, EGFR Mutation-Positive, Advanced NSCLC PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Discovery and Synthesis of Compound M084 (Osimertinib)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675827#discovery-and-synthesis-of-compound-m084]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com